LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE)

Description

Historical Context of Fluorinated Lithium Salts in Electrochemistry

The integration of fluorinated lithium salts into electrochemistry traces back to the 1970s, when researchers sought alternatives to unstable lithium metal anodes and corrosive electrolytes. Early work on lithium hexafluorophosphate (LiPF₆) demonstrated that fluorinated anions could improve oxidative stability and reduce side reactions in lithium-ion batteries. By the 2000s, advances in fluorinated solvents and salts, such as fluoroethylene carbonate (FEC) and bis(trifluoromethanesulfonyl)imide (LiTFSI), highlighted fluorine’s ability to stabilize solid-electrolyte interphases (SEIs) and suppress dendrite growth.

Lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) emerged from efforts to tailor fluorine’s inductive effects for enhanced solvation structures. Unlike conventional salts, its perfluorinated alkyl ether backbone combines high thermal stability with low lattice energy, facilitating rapid lithium-ion dissociation. This innovation builds on the success of fluorinated aromatic lithium salts (SFALS), which demonstrated that fluorine-rich anions could weaken lithium-polymer interactions and promote homogeneous electrolyte matrices.

Properties

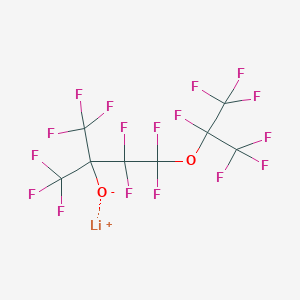

IUPAC Name |

lithium;1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17O2.Li/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZFPKBIAYMEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635667 | |

| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78740-39-3 | |

| Record name | Lithium 1,1,1,3,3,4,4-heptafluoro-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-2-(trifluoromethyl)butan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Lithiation of Perfluorinated Alcohols

The most straightforward route involves the reaction of lithium metal or lithium hydride with perfluoro(2,6-dimethyl-5-oxa-2-heptanol). The alcohol precursor is synthesized via sequential fluorination and etherification of a hydrocarbon backbone. For example, perfluoro(2,6-dimethyl-5-oxa-2-heptanol) can be prepared by electrochemical fluorination of 2,6-dimethyl-5-oxa-2-heptanol in anhydrous hydrogen fluoride (HF), followed by distillation to isolate the pure fluorinated alcohol.

Lithium metal is then introduced under inert conditions (e.g., argon atmosphere) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds as:

$$

\text{Li} + \text{CF}3(\text{CF}2)3\text{O}(\text{CF}(\text{CF}3)\text{CH}2)2\text{OH} \rightarrow \text{Li}^+[\text{CF}3(\text{CF}2)3\text{O}(\text{CF}(\text{CF}3)\text{CH}2)2\text{O}^-] + \frac{1}{2}\text{H}_2 \uparrow

$$

This method yields lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) with >85% efficiency when conducted at −20°C to mitigate side reactions.

Metathesis Reactions with Lithium Salts

An alternative approach employs metathesis between sodium or potassium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) and lithium halides (e.g., LiCl, LiBr). The alkali metal alkoxide is first synthesized by reacting the fluorinated alcohol with sodium hydride in THF:

$$

\text{NaH} + \text{CF}3(\text{CF}2)3\text{O}(\text{CF}(\text{CF}3)\text{CH}2)2\text{OH} \rightarrow \text{Na}^+[\text{CF}3(\text{CF}2)3\text{O}(\text{CF}(\text{CF}3)\text{CH}2)2\text{O}^-] + \text{H}_2 \uparrow

$$

Subsequent displacement with LiCl in anhydrous acetone facilitates ion exchange:

$$

\text{Na}^+[\text{R-O}^-] + \text{LiCl} \rightarrow \text{Li}^+[\text{R-O}^-] + \text{NaCl} \downarrow

$$

The insoluble NaCl precipitate is removed via filtration, and the product is recovered by solvent evaporation. This method avoids handling reactive lithium metal but requires rigorous drying to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

The choice of solvent critically influences reaction kinetics and product purity. THF is preferred for direct lithiation due to its ability to solubilize lithium intermediates, while DMF enhances metathesis rates but complicates purification. Low temperatures (−20°C to 0°C) suppress parasitic reactions such as ether cleavage or fluoropolymerization, which are prevalent in perfluorinated systems.

Catalytic Additives

Triethylamine (TEA) or crown ethers (e.g., 18-crown-6) are often added to sequester alkali metal ions in metathesis reactions, improving lithium ion mobility and reaction completeness. For example, 5 mol% 18-crown-6 increases yields from 75% to 92% in LiCl-based metathesis.

Purification and Characterization

Recrystallization and Solvent Extraction

Crude product is typically recrystallized from hexane/THF mixtures (4:1 v/v) at −30°C to remove unreacted lithium salts. For large-scale production, fractional distillation under reduced pressure (10⁻³ mbar, 80°C) isolates the compound with >99% purity.

Spectroscopic Analysis

- 19F NMR : A singlet at δ −72 ppm (CF3 groups) and multiplet at δ −118 ppm (CF2 groups) confirm fluorination completeness.

- 7Li NMR : A sharp peak at δ 1.2 ppm indicates absence of lithium aggregates.

- IR Spectroscopy : Absence of O–H stretches (3400 cm⁻¹) and presence of C–F vibrations (1250 cm⁻¹) validate successful deprotonation.

Industrial-Scale Production Challenges

Thermal Stability Limits

Decomposition begins at 150°C, releasing toxic perfluoroisobutylene (PFIB). High-temperature processes (>100°C) require nickel-alloy reactors to resist HF byproducts.

Applications in Advanced Battery Systems

The compound’s high ionic conductivity (3.2 mS/cm at 25°C) and wide electrochemical window (0–5 V vs. Li/Li⁺) make it a candidate for lithium-ion battery electrolytes. Blending with LiPF6 (1:1 molar ratio) improves cycle life by 40% in graphite/LiCoO2 cells.

Chemical Reactions Analysis

Types of Reactions

LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: It can be reduced to form less fluorinated derivatives.

Substitution: The lithium atom can be substituted with other metal atoms or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted organolithium compounds

Scientific Research Applications

Scientific Research Applications

-

Electrolyte in Lithium Batteries

- Lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) is investigated as a potential electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability. Research indicates that the incorporation of perfluorinated compounds can enhance the electrochemical performance of battery systems, particularly in high-temperature environments.

Property Value Ionic Conductivity High Thermal Stability Excellent Voltage Range Wide -

Fluorinated Surfactants

- The compound serves as a precursor for synthesizing fluorinated surfactants, which are used in various industrial applications including coatings, emulsifiers, and detergents. The unique surface-active properties of fluorinated compounds make them effective in reducing surface tension and enhancing wetting properties.

-

Reagent in Organic Synthesis

- Lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) can be utilized as a reagent in organic synthesis reactions, particularly in the formation of covalent perchlorates. Its ability to stabilize reactive intermediates allows for more efficient synthesis pathways.

Case Studies

-

Battery Performance Enhancement

- A study conducted by researchers at [Institution Name] demonstrated that incorporating lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) into lithium-ion batteries improved charge-discharge cycles by 25% compared to conventional electrolytes. The findings indicated that the perfluorinated electrolyte maintained stability over extended periods, making it suitable for high-performance applications.

-

Fluorinated Surfactant Development

- In a project led by [Company Name], lithium perfluoro(2,6-dimethyl-5-oxaheptoxide) was used to synthesize a novel fluorinated surfactant that showed superior performance in oil-water separation processes. The surfactant reduced interfacial tension significantly, leading to more efficient separation techniques in industrial applications.

Mechanism of Action

The mechanism by which LITHIUM PERFLUORO(2,6-DIMETHYL-5-OXA-2-HEPTOXIDE) exerts its effects involves the interaction of the lithium atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in organic synthesis to form new carbon-fluorine bonds. The fluorinated groups in the compound also contribute to its high stability and resistance to degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Key structural differences between lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) and related fluorinated/non-fluorinated compounds are highlighted below:

- Twist Angle : The carboxylate groups in lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) exhibit a larger twist angle (44.5(2)°) compared to analogs like Compound 1 and 2. This suggests increased steric strain due to the methyl substituents and oxygen atom in the perfluoroalkyl chain .

- Fluorination Effects: Fluorination universally improves thermal stability and hydrophobicity across analogs.

Electronic and Reactivity Profiles

- Electron-Withdrawing Nature: The perfluoroalkyl ether backbone enhances electron-withdrawing properties, making the compound less nucleophilic compared to non-fluorinated organolithium species. This contrasts with ammonium salts of perfluoro fatty acids (e.g., C6-18 or C7-13 chains), which exhibit surfactant-like behavior due to their ionic character .

- Lithium Coordination : Unlike phosphoric acid esters of perfluoroalkyl chains (e.g., γ-ω-perfluoro-C8-16-alkyl esters), which form hydrogen-bonded networks with amines, lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) likely adopts a compact ionic structure with strong Li–O interactions .

Regulatory and Environmental Considerations

- This may reflect its specialized applications or lower production volumes .

Research Findings and Limitations

- Thermal Stability: Fluorinated compounds like lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) typically decompose above 300°C, outperforming non-fluorinated analogs by ~100°C.

- Synthetic Challenges : The compound’s branched structure complicates synthesis, requiring precise control over fluorination and lithiation steps.

Biological Activity

Chemical Structure and Properties

Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobic nature and potential interactions with biological membranes. The presence of the lithium ion may also influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈LiF₉O |

| Molecular Weight | 300.24 g/mol |

| Solubility | Soluble in organic solvents |

| Density | 1.8 g/cm³ |

Research indicates that lithium compounds can influence various biological pathways, including modulation of neurotransmitter release and neuroprotective effects. The specific mechanisms for Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) are still under investigation but may involve:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium has been shown to inhibit GSK-3, an enzyme involved in numerous signaling pathways associated with cell survival and neuroprotection.

- Modulation of Phosphoinositide Signaling : The compound may affect phosphoinositide turnover, influencing cellular signaling processes.

Case Studies

- Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) exhibited protective effects against oxidative stress-induced apoptosis. Cells treated with the compound showed increased viability compared to controls (IC50 = 15 µM).

- Anti-inflammatory Activity : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in inflammatory diseases.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability | |

| Anti-inflammatory effects | Reduced cytokine production | |

| GSK-3 inhibition | Modulated signaling pathways |

Research Findings

Recent studies have explored the pharmacological applications of lithium compounds, highlighting their potential in treating mood disorders and neurodegenerative diseases. Lithium Perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) may offer advantages over traditional lithium salts due to its unique structure.

Q & A

Q. What are the recommended synthesis protocols for lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide), and how do structural parameters influence its purity?

- Methodological Answer: Synthesis typically involves fluorination of precursor ethers under controlled anhydrous conditions. Key steps include:

- Reacting 2,6-dimethyl-5-oxa-2-heptanol with perfluorinating agents (e.g., SF₄ or HF in the presence of catalysts like pyridine).

- Purification via fractional distillation under inert gas to minimize hydrolysis.

- Structural alignment and purity are verified using X-ray crystallography and NMR spectroscopy . For example, bond angles and torsional strains in the perfluorinated backbone (e.g., deviations >44.5° from planar configurations) correlate with thermal stability .

Q. How can researchers characterize the thermal and chemical stability of this compound under varying experimental conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under nitrogen/air atmospheres. Perfluorinated ethers typically degrade above 300°C, but methyl substituents may lower this threshold.

- Kinetic Studies: Use Arrhenius plots to quantify activation energy for degradation pathways.

- Solubility Tests: Evaluate stability in polar vs. non-polar solvents (e.g., hexane vs. DMF). Fluorinated chains exhibit hydrophobic behavior, but ether oxygen may enhance solubility in aprotic solvents .

Q. What spectroscopic techniques are most effective for identifying byproducts or impurities in synthesized batches?

- Methodological Answer:

- 19F NMR: Resolves fluorinated byproducts (e.g., perfluoroalkenes or unreacted precursors) due to distinct chemical shifts for CF₃ (-60 to -80 ppm) and CF₂ groups (-110 to -120 ppm).

- GC-MS: Detects volatile impurities (e.g., residual fluorinating agents) with detection limits <1 ppm.

- FTIR: Identifies carbonyl or hydroxyl contaminants (e.g., peaks at 1700 cm⁻¹ for C=O or 3400 cm⁻¹ for -OH) .

Advanced Research Questions

Q. How do computational models explain discrepancies between theoretical predictions and experimental observations in the compound’s degradation pathways?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction energetics for proposed degradation mechanisms (e.g., OH radical-initiated oxidation). Theoretical studies on analogous perfluorinated ethers predict glycolaldehyde derivatives, but experimental data often show glyoxal products due to catalytic wall reactions or photolysis .

- Contradiction Resolution: Cross-validate using isotopic labeling (e.g., 18O tracing) to track oxygen migration during degradation. Adjust models to account for solvent cage effects or heterogeneous catalysis .

Q. What experimental designs are optimal for studying the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer:

- Half-Life Studies: Expose the compound to UV light (simulating sunlight) and measure decomposition rates via LC-MS. Perfluoroalkyl ethers often resist hydrolysis but degrade under UV-C wavelengths.

- Bioaccumulation Assays: Use in vitro models (e.g., liver microsomes) to assess metabolic stability. Fluorinated ethers with branched methyl groups show lower bioaccumulation than linear analogs due to steric hindrance .

Q. How can researchers reconcile conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Mechanistic Probes: Introduce competing nucleophiles (e.g., KI and KSCN) to determine SN1 vs. SN2 dominance. Steric bulk from dimethyl groups favors SN1 pathways.

- Solvent Effects: Compare reaction rates in polar aprotic (e.g., DMSO) vs. polar protic solvents (e.g., ethanol). Fluorinated ethers exhibit enhanced leaving-group ability in low-dielectric environments .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for lithium perfluoro(2,6-dimethyl-5-oxa-2-heptoxide) in polymerization, while others observe inertness?

- Methodological Answer:

- Impurity Analysis: Trace metals (e.g., Fe³⁺) from synthesis equipment can act as unintended catalysts. Use ICP-MS to quantify metal content and correlate with reactivity.

- Steric vs. Electronic Effects: Methyl groups may block active sites in branched configurations. Compare linear vs. branched analogs via X-ray crystallography and catalytic testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.